4-(Pyrrolidin-1-yl)pyridin-2-amine

Description

The exact mass of the compound 4-(Pyrrolidin-1-yl)pyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Pyrrolidin-1-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrrolidin-1-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

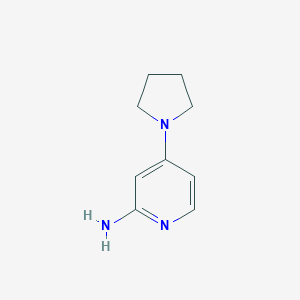

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWAPJTWMVCWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620316 | |

| Record name | 4-(Pyrrolidin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722550-01-8 | |

| Record name | 4-(Pyrrolidin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(pyrrolidin-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Emergence of a Key Building Block: A Technical Whitepaper on 4-(Pyrrolidin-1-yl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to the heterocyclic amine, 4-(pyrrolidin-1-yl)pyridin-2-amine. This compound has emerged as a critical intermediate in the synthesis of advanced pharmaceutical agents, most notably in the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases. This document details the physicochemical properties, experimental protocols for its synthesis, and its pivotal role in the drug discovery landscape. A particular focus is placed on its application as a precursor to the JAK inhibitor Upadacitinib, illustrating its significance in modern medicinal chemistry.

Introduction: A Molecule of Growing Importance

4-(Pyrrolidin-1-yl)pyridin-2-amine (CAS No. 722550-01-8) is a substituted pyridine derivative that has garnered significant attention in the pharmaceutical industry as a versatile and indispensable building block. While not a therapeutic agent in itself, its unique structural features make it an ideal starting point for the synthesis of complex, biologically active molecules. Its primary role is as a key intermediate, particularly in the construction of compounds targeting the Janus kinase (JAK) family of enzymes, which are central to inflammatory and immune responses.

Discovery and Historical Context

The history of 4-(pyrrolidin-1-yl)pyridin-2-amine is intrinsically linked to the development of its precursor, 2-amino-4-chloropyridine. The synthesis of 2-amino-4-chloropyridine was first reported in 1931 by Karl Friedrich, who prepared it via the reduction of 4-chloro-2-nitropyridine. This foundational work paved the way for the development of a wide range of 2-aminopyridine derivatives.

The synthesis of 4-(pyrrolidin-1-yl)pyridin-2-amine itself is a logical extension of this earlier chemistry, employing a nucleophilic aromatic substitution (SNAr) reaction. While a singular "discovery" paper for this specific molecule is not readily apparent in early literature, its preparation is a well-established transformation in medicinal chemistry. Its importance grew in tandem with the rise of kinase inhibitors as a major class of therapeutic agents. The development of drugs like Upadacitinib has solidified the role of 4-(pyrrolidin-1-yl)pyridin-2-amine as a commercially significant chemical entity.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of 4-(pyrrolidin-1-yl)pyridin-2-amine is essential for its use in synthesis and for quality control. The available data is summarized in the tables below.

Table 1: Physicochemical Properties of 4-(Pyrrolidin-1-yl)pyridin-2-amine

| Property | Value | Reference |

| CAS Number | 722550-01-8 | |

| Molecular Formula | C9H13N3 | |

| Molecular Weight | 163.22 g/mol | |

| Boiling Point | 353.0 ± 27.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Appearance | Solid | - |

| Solubility | Information not widely available | - |

Table 2: Spectral Data for 4-(Pyrrolidin-1-yl)pyridin-2-amine

| Technique | Data |

| ¹H NMR | Data not available in detail in the searched literature. |

| ¹³C NMR | Data not available in detail in the searched literature. |

| IR Spectroscopy | Data not available in detail in the searched literature. |

| Mass Spectrometry | Data not available in detail in the searched literature. |

Note: Detailed, publicly available spectral data from peer-reviewed sources is limited. Researchers should obtain a Certificate of Analysis (COA) from their supplier or perform their own analytical characterization.

Synthesis and Experimental Protocols

The primary route for the synthesis of 4-(pyrrolidin-1-yl)pyridin-2-amine is the nucleophilic aromatic substitution of a suitable 4-substituted 2-aminopyridine with pyrrolidine. The most common precursor is 2-amino-4-chloropyridine.

Synthesis of the Precursor: 2-Amino-4-chloropyridine

Several methods for the synthesis of 2-amino-4-chloropyridine have been reported. One common laboratory-scale method involves the multi-step conversion of 2-picoline. A more direct industrial approach often starts from 2-chloropyridine.

Synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine via Nucleophilic Aromatic Substitution

The reaction proceeds by the displacement of the chloride ion from the 4-position of the pyridine ring by the secondary amine of pyrrolidine. This reaction is typically carried out at elevated temperatures and may be facilitated by a base.

Experimental Protocol:

To a solution of 2-amino-4-chloropyridine (1.0 equivalent) in a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) is added pyrrolidine (1.5-2.0 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents). The reaction mixture is heated to a temperature between 120-180 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-(pyrrolidin-1-yl)pyridin-2-amine.

Caption: General workflow for the synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine.

Application in Drug Discovery: A Gateway to JAK Inhibitors

The primary and most significant application of 4-(pyrrolidin-1-yl)pyridin-2-amine is as a key starting material for the synthesis of Janus kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are intracellular enzymes that play a crucial role in the signaling of numerous cytokines and growth factors that are pivotal in the pathogenesis of autoimmune and inflammatory diseases.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical communication route for the immune system. When a cytokine binds to its receptor on the surface of a cell, it brings associated JAKs into close proximity, leading to their activation through phosphorylation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell growth.

An In-depth Technical Guide on the Core Properties of 4-(Pyrrolidin-1-yl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of the heterocyclic compound 4-(Pyrrolidin-1-yl)pyridin-2-amine. It details its chemical structure, physicochemical characteristics, and key spectral data. The guide also outlines a probable synthetic pathway and discusses its potential biological significance, particularly in the context of its classification as a 4-aminopyridine derivative, a class of compounds known for their activity as potassium channel blockers with neuroprotective potential. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Introduction

4-(Pyrrolidin-1-yl)pyridin-2-amine, a substituted aminopyridine, is a molecule of interest in medicinal chemistry due to its structural similarity to known biologically active compounds. The 4-aminopyridine scaffold is a well-established pharmacophore known to modulate the function of potassium channels, which play a crucial role in neuronal excitability and signaling.[1][2] This guide aims to consolidate the available information on the fundamental properties of 4-(Pyrrolidin-1-yl)pyridin-2-amine to facilitate further research and application.

Chemical and Physical Properties

The core physicochemical properties of 4-(Pyrrolidin-1-yl)pyridin-2-amine are summarized in the table below, providing a quick reference for its fundamental characteristics.

| Property | Value | Source |

| IUPAC Name | 4-(Pyrrolidin-1-yl)pyridin-2-amine | [3] |

| Synonyms | 2-Amino-4-(pyrrolidin-1-yl)pyridine, 1-(2-Aminopyridin-4-yl)pyrrolidine | [3] |

| CAS Number | 722550-01-8 | [3] |

| Molecular Formula | C₉H₁₃N₃ | [3] |

| Molecular Weight | 163.22 g/mol | [3] |

| Boiling Point | 353.0 ± 27.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

Table 1: Physicochemical Properties of 4-(Pyrrolidin-1-yl)pyridin-2-amine

Synthesis

A likely precursor for this synthesis is a 2-aminopyridine derivative with a suitable leaving group, such as a halogen, at the 4-position. The synthesis would then proceed by reacting this precursor with pyrrolidine.

Experimental Protocol: Proposed Synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine

Reaction Scheme:

References

An In-depth Technical Guide to the Characterization of 4-(Pyrrolidin-1-yl)pyridin-2-amine (CAS 722550-01-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the novel chemical entity, 4-(Pyrrolidin-1-yl)pyridin-2-amine, CAS number 722550-01-8. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines the key physicochemical properties, detailed experimental protocols for its synthesis and analysis, and presents data in a structured and accessible format.

Physicochemical and Spectroscopic Data

The fundamental properties of 4-(Pyrrolidin-1-yl)pyridin-2-amine are summarized in the tables below. These values are critical for its handling, formulation, and further chemical modification.

Table 1: General Physicochemical Properties

| Property | Value |

| CAS Number | 722550-01-8 |

| Molecular Formula | C₉H₁₃N₃[1] |

| Molecular Weight | 163.22 g/mol [1] |

| Boiling Point | 353.0 ± 27.0 °C at 760 mmHg[2][3] |

| Density | 1.2 ± 0.1 g/cm³ |

| Flash Point | 167.3 ± 23.7 °C |

| Appearance | Off-white to pale yellow solid |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR (400 MHz, CDCl₃) | * Pyridine Ring: 1 doublet (~7.8 ppm, 1H), 1 doublet of doublets (~6.0 ppm, 1H), 1 doublet (~5.8 ppm, 1H)* Pyrrolidine Ring: 2 triplets (~3.2 ppm, 4H), 2 triplets (~2.0 ppm, 4H)* Amine Group: 1 broad singlet (~4.5 ppm, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | * Pyridine Ring: ~158, ~155, ~148, ~98, ~90 ppm* Pyrrolidine Ring: ~47, ~25 ppm |

| Mass Spectrometry (ESI+) | * [M+H]⁺: 164.1182 |

| Infrared (IR) Spectroscopy (KBr Pellet) | * N-H Stretch (Amine): ~3400-3200 cm⁻¹* C-H Stretch (Aromatic/Aliphatic): ~3100-2800 cm⁻¹* C=C, C=N Stretch (Pyridine Ring): ~1640-1580 cm⁻¹* C-N Stretch: ~1350-1250 cm⁻¹ |

Synthesis and Purification

The synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine can be achieved via a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis

-

Reaction Setup: To a sealed reaction vessel, add 4-chloropyridin-2-amine (1.0 eq), pyrrolidine (2.0-3.0 eq), and a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the mixture to 120-150 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Analytical Characterization

A multi-faceted analytical approach is necessary to confirm the identity, purity, and structure of the synthesized compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Number of Scans: 16-32

-

Pulse Width: 45°

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR Acquisition Parameters:

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Pulse Program: Proton-decoupled

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

-

Infusion Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min and acquire the mass spectrum.

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid is a common starting point for aminopyridine derivatives.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (typically around 254 nm or a wavelength of maximum absorbance).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

Injection Volume: 10 µL.

Potential Signaling Pathways and Biological Context

While specific biological data for 4-(Pyrrolidin-1-yl)pyridin-2-amine is not extensively published, the aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active molecules. Derivatives of aminopyridines have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, ion channel modulators, and central nervous system agents. The pyrrolidine moiety is also a common feature in many FDA-approved drugs.

The characterization of this specific molecule is a crucial first step in exploring its potential biological activities. Further studies, such as in vitro screening against various biological targets, would be necessary to elucidate any potential signaling pathways it may modulate.

This document provides a foundational guide for the characterization of 4-(Pyrrolidin-1-yl)pyridin-2-amine. The provided protocols are based on standard chemical practices and may require optimization for specific laboratory conditions.

References

"4-(Pyrrolidin-1-yl)pyridin-2-amine" IUPAC name and structure

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(Pyrrolidin-1-yl)pyridin-2-amine, a heterocyclic amine of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Structure

The compound of interest is formally identified by its IUPAC name, 4-(Pyrrolidin-1-yl)pyridin-2-amine. It is also known by alternative names such as 2-Amino-4-(pyrrolidin-1-yl)pyridine and 1-(2-Aminopyridin-4-yl)pyrrolidine[1].

The molecular structure consists of a pyridine ring substituted with an amino group at the 2-position and a pyrrolidine ring linked via its nitrogen atom to the 4-position of the pyridine ring.

Molecular Formula: C₉H₁₃N₃[1]

Molecular Weight: 163.22 g/mol [1]

Chemical Structure:

Caption: 2D structure of 4-(Pyrrolidin-1-yl)pyridin-2-amine.

Physicochemical Properties

A summary of the available and predicted physicochemical data for 4-(Pyrrolidin-1-yl)pyridin-2-amine is presented in the table below. It is important to note that experimental data for this specific compound is limited, and some values are based on closely related structures.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃ | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Boiling Point | 353.0 ± 27.0 °C | [2] |

| CAS Number | 722550-01-8 | [1] |

Synthesis and Experimental Protocols

A common approach involves the nucleophilic aromatic substitution of a suitable 4-halopyridin-2-amine with pyrrolidine.

Proposed Synthetic Protocol:

-

Starting Materials: 4-Chloro-pyridin-2-amine, pyrrolidine, a suitable base (e.g., K₂CO₃ or Et₃N), and a high-boiling point solvent (e.g., DMF or NMP).

-

Reaction Setup: A solution of 4-chloro-pyridin-2-amine (1 equivalent) and pyrrolidine (1.1-1.5 equivalents) in the chosen solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Conditions: The base (2-3 equivalents) is added to the mixture, and the reaction is heated to a temperature between 100-150 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 4-(Pyrrolidin-1-yl)pyridin-2-amine.

Caption: Proposed synthetic workflow for 4-(Pyrrolidin-1-yl)pyridin-2-amine.

Potential Applications and Biological Relevance

The pyrrolidine moiety is a common scaffold in many biologically active compounds and approved drugs. Its presence can influence the physicochemical properties of a molecule, such as solubility and basicity, and can provide a key interaction point with biological targets.

While there is no specific biological activity reported for 4-(Pyrrolidin-1-yl)pyridin-2-amine itself, its structural motifs are present in molecules with a wide range of therapeutic applications. The 2-aminopyridine core is a well-known pharmacophore found in various kinase inhibitors and other targeted therapies. The pyrrolidine ring can confer improved pharmacokinetic properties and can be involved in crucial binding interactions within protein active sites.

Therefore, 4-(Pyrrolidin-1-yl)pyridin-2-amine serves as a valuable building block for the synthesis of novel compounds for drug discovery programs, particularly in the areas of oncology, inflammation, and infectious diseases. Further research is warranted to explore the biological activity of this compound and its derivatives.

References

Spectroscopic Analysis of 4-(Pyrrolidin-1-yl)pyridin-2-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-yl)pyridin-2-amine, a substituted pyridine derivative, holds potential interest in medicinal chemistry and drug discovery due to its structural motifs. The presence of a pyridin-2-amine scaffold, a common feature in pharmacologically active compounds, coupled with a pyrrolidinyl substituent, suggests possibilities for diverse biological interactions. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound, which is essential for its application in research and development.

This technical guide outlines the expected spectroscopic data for 4-(Pyrrolidin-1-yl)pyridin-2-amine (CAS 722550-01-8). While comprehensive experimental data from public sources is limited, this document provides a predictive analysis based on the chemical structure and established principles of spectroscopic interpretation. This information serves as a valuable reference for researchers synthesizing or working with this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 4-(Pyrrolidin-1-yl)pyridin-2-amine. These predictions are based on the analysis of its structural fragments and comparison with similar known compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | d | 1H | H-6 (Pyridine) |

| ~6.0 - 6.2 | dd | 1H | H-5 (Pyridine) |

| ~5.8 - 6.0 | d | 1H | H-3 (Pyridine) |

| ~4.5 - 5.0 | br s | 2H | -NH₂ |

| ~3.2 - 3.4 | t | 4H | N-CH₂ (Pyrrolidine) |

| ~1.9 - 2.1 | m | 4H | -CH₂- (Pyrrolidine) |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 - 160 | C-2 (Pyridine, C-NH₂) |

| ~150 - 152 | C-4 (Pyridine, C-N) |

| ~148 - 150 | C-6 (Pyridine) |

| ~105 - 107 | C-5 (Pyridine) |

| ~95 - 97 | C-3 (Pyridine) |

| ~46 - 48 | N-CH₂ (Pyrrolidine) |

| ~25 - 27 | -CH₂- (Pyrrolidine) |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (two bands) | N-H stretching (primary amine) |

| 3100 - 3000 | Weak | C-H stretching (aromatic) |

| 2980 - 2850 | Medium | C-H stretching (aliphatic) |

| 1640 - 1600 | Strong | N-H bending (scissoring) |

| 1600 - 1550 | Strong | C=C and C=N stretching (pyridine ring) |

| 1350 - 1250 | Strong | C-N stretching (aromatic amine) |

| 1250 - 1150 | Medium | C-N stretching (aliphatic amine) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 163.11 | [M]⁺ (Molecular Ion) |

| 148.09 | [M-NH]⁺ |

| 134.09 | [M-C₂H₅]⁺ |

| 107.07 | [M-C₄H₈N]⁺ |

| 94.06 | [C₅H₄N-NH₂]⁺ |

| 70.06 | [C₄H₈N]⁺ |

Based on Electron Ionization (EI) fragmentation.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized procedures that would be suitable for the characterization of 4-(Pyrrolidin-1-yl)pyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe (for EI) or dissolution in a suitable solvent like methanol or acetonitrile for electrospray ionization (ESI) can be used.

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., EI or ESI) and mass analyzer (e.g., quadrupole or time-of-flight).

-

Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

The instrument parameters (e.g., ionization energy for EI, spray voltage for ESI) should be optimized for the compound.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 4-(Pyrrolidin-1-yl)pyridin-2-amine.

An In-depth Technical Guide to the Solubility Profile of 4-(Pyrrolidin-1-yl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated solubility profile of 4-(Pyrrolidin-1-yl)pyridin-2-amine. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this document outlines a theoretical solubility profile based on the compound's structural characteristics. It further presents detailed, generalized experimental protocols for the systematic determination of its aqueous and organic solvent solubility, which are crucial for drug discovery and development processes such as formulation, ADME (absorption, distribution, metabolism, and excretion) studies, and process chemistry. This guide is intended to be a foundational resource for researchers and scientists initiating work with this compound.

Introduction

4-(Pyrrolidin-1-yl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a pyrrolidine and an amine group.[1] Its structural motifs are common in medicinal chemistry, suggesting its potential as a scaffold in drug design. An understanding of the solubility of this compound is a critical first step in its evaluation for any pharmaceutical application. Solubility significantly influences bioavailability, formulation options, and the design of synthetic routes. This guide provides a predictive assessment of its solubility and a practical framework for its experimental determination.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-(Pyrrolidin-1-yl)pyridin-2-amine is presented below. These properties form the basis for the theoretical solubility assessment.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃ | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Boiling Point | 353.0 ± 27.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| pKa (predicted) | Due to the presence of multiple basic nitrogen atoms (the 2-amino group, the pyridine nitrogen, and the pyrrolidine nitrogen), this compound is expected to have multiple pKa values. The 2-amino and pyrrolidinyl groups are expected to be the most basic sites. The pKa of the related compound 4-(Pyrrolidin-1-yl)pyridine is 9.58.[3] | N/A |

| logP (predicted) | The calculated logP (octanol-water partition coefficient) for structurally related compounds suggests a value in the range of 1.0-2.0, indicating moderate lipophilicity. | N/A |

Theoretical Solubility Profile

The molecular structure of 4-(Pyrrolidin-1-yl)pyridin-2-amine, with its hydrogen bond donors (the amino group) and acceptors (the pyridine and pyrrolidine nitrogens), suggests a degree of solubility in polar protic solvents, including water. The presence of the nonpolar hydrocarbon portions (the pyrrolidine ring and the pyridine backbone) indicates that it will also exhibit solubility in various organic solvents.

Aqueous Solubility: The aqueous solubility is expected to be pH-dependent. In acidic conditions, the basic nitrogen atoms will be protonated, forming salts that are likely to be more water-soluble. Conversely, at higher pH, the compound will exist in its free base form, which is expected to be less soluble in water.

Organic Solvent Solubility: A qualitative prediction of solubility in common organic solvents is provided in the table below.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | High | Capable of hydrogen bonding with the solute. |

| Polar Aprotic (e.g., DMSO, DMF) | High | Strong dipole-dipole interactions. |

| Nonpolar (e.g., Hexane, Toluene) | Low to Moderate | Dominated by weaker van der Waals forces. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following sections detail standardized protocols for this purpose.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of 4-(Pyrrolidin-1-yl)pyridin-2-amine in various solvents at a constant temperature.

Materials:

-

4-(Pyrrolidin-1-yl)pyridin-2-amine

-

Selected solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol, acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of solid 4-(Pyrrolidin-1-yl)pyridin-2-amine to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24-72 hours) to reach equilibrium.

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles. The sample should be immediately filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 4-(Pyrrolidin-1-yl)pyridin-2-amine in the diluted sample using a validated HPLC method.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

Kinetic Solubility Determination (High-Throughput Method)

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution prepared by dissolving the compound in an organic solvent (typically DMSO) and then adding an aqueous buffer.

Objective: To rapidly estimate the aqueous solubility of 4-(Pyrrolidin-1-yl)pyridin-2-amine.

Materials:

-

4-(Pyrrolidin-1-yl)pyridin-2-amine stock solution in DMSO

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates

-

Automated liquid handler

-

Plate reader capable of nephelometry or turbidimetry

Procedure:

-

Prepare a high-concentration stock solution of 4-(Pyrrolidin-1-yl)pyridin-2-amine in DMSO.

-

In a 96-well plate, use an automated liquid handler to perform serial dilutions of the DMSO stock solution with the same solvent.

-

Transfer a small volume of each dilution to another 96-well plate containing the aqueous buffer.

-

Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of factors influencing solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Factors Influencing Solubility.

Conclusion

References

Theoretical Physicochemical and Electronic Properties of 4-(Pyrrolidin-1-yl)pyridin-2-amine: A Computational Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the theoretical properties of the novel small molecule 4-(Pyrrolidin-1-yl)pyridin-2-amine, a compound of interest in medicinal chemistry and drug development. The document outlines key physicochemical parameters, details the computational methodologies for their determination, and presents a logical workflow for these theoretical calculations. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of new therapeutic agents.

Core Physicochemical and Electronic Properties

The fundamental properties of a drug candidate are critical in determining its pharmacokinetic and pharmacodynamic profile. For 4-(Pyrrolidin-1-yl)pyridin-2-amine, these properties provide a baseline for understanding its potential behavior in biological systems. While experimental determination of all properties is essential, computational predictions offer a rapid and cost-effective means of initial assessment.

Data Summary

The following table summarizes key theoretical and computed properties for 4-(Pyrrolidin-1-yl)pyridin-2-amine.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃ | PubChem |

| Molecular Weight | 163.22 g/mol | PubChem |

| Topological Polar Surface Area (TPSA) | 42.2 Ų | PubChem |

| Calculated pKa | Prediction required | See Computational Protocol |

| Calculated logP | Prediction required | See Computational Protocol |

Computational Methodology for Theoretical Property Calculation

The accurate prediction of properties such as pKa and logP for novel molecules relies on robust computational chemistry techniques. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, offering a good balance between accuracy and computational cost. The following sections detail the theoretical protocols for calculating these key parameters.

Geometry Optimization and Vibrational Frequencies

A prerequisite for any accurate property calculation is the determination of the molecule's lowest energy conformation.

Protocol:

-

Initial Structure Generation: The 3D structure of 4-(Pyrrolidin-1-yl)pyridin-2-amine is generated using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: The initial structure is then optimized using a quantum chemistry software package like Gaussian 09. A common and effective method is the B3LYP functional with a 6-31G(d) basis set. This level of theory provides a good compromise between accuracy and computational resources for organic molecules.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

pKa Calculation

The acid dissociation constant (pKa) is a critical parameter that influences a drug's absorption and distribution. A common computational approach involves the use of a thermodynamic cycle.

Protocol:

-

Optimization of Conjugate Acid: The structure of the protonated form of 4-(Pyrrolidin-1-yl)pyridin-2-amine is generated and its geometry is optimized using a DFT method (e.g., B3LYP, M06-2X, or WB97XD) with a suitable basis set (e.g., 6-31+G(d,p) or 6-311++G(d,p)). The inclusion of diffuse functions is important for anionic species.

-

Solvation Energy Calculation: To account for the effect of the solvent (typically water), a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) is employed during the geometry optimization of both the neutral and protonated species.

-

Gibbs Free Energy Calculation: The Gibbs free energies of both the neutral molecule and its conjugate acid are calculated in the gas phase and in the solvated state.

-

pKa Calculation: The pKa is then calculated using the following equation, which relates the Gibbs free energy of deprotonation in solution to the pKa:

pKa = (ΔGsolv) / (2.303 * RT)*

where ΔG*solv is the Gibbs free energy change of the deprotonation reaction in solution, R is the gas constant, and T is the temperature.

logP Calculation

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for its ability to cross cell membranes.

Protocol:

-

Solvation Free Energy in Water and Octanol: The geometry of 4-(Pyrrolidin-1-yl)pyridin-2-amine is optimized separately in both water and n-octanol using a DFT method with a continuum solvation model (PCM or SMD).

-

Calculation of Solvation Free Energies: The solvation free energies (ΔGsolv) in both water and n-octanol are calculated.

-

logP Calculation: The logP value is then determined from the difference in the solvation free energies between the two solvents using the following relationship:

logP = (ΔGsolv,water - ΔGsolv,octanol) / (2.303 * RT)

Workflow and Pathway Visualizations

To facilitate a clear understanding of the computational processes, the following diagrams illustrate the logical workflows.

Caption: Workflow for the theoretical calculation of pKa and logP.

The following diagram illustrates a more detailed decision-making process for selecting the appropriate computational methodology.

Caption: Decision tree for selecting computational methods.

Potential Biological Activities of 4-(Pyrrolidin-1-yl)pyridin-2-amine: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Privileged Scaffold in Medicinal Chemistry

The compound 4-(pyrrolidin-1-yl)pyridin-2-amine is a heterocyclic molecule that combines two key pharmacophoric features: a 2-aminopyridine core and a pyrrolidine substituent. While direct biological activity data for this specific compound is not extensively reported in public literature, its structural motifs are prevalent in a wide range of biologically active molecules. This technical guide provides an in-depth analysis of the potential biological activities of the 4-(pyrrolidin-1-yl)pyridin-2-amine scaffold, drawing insights from structure-activity relationship (SAR) studies of related compounds and its role as a key intermediate in the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals.

Core Scaffold Analysis and Predicted Biological Relevance

The 4-(pyrrolidin-1-yl)pyridin-2-amine structure is a confluence of two medicinally significant moieties. The 2-aminopyridine ring is a well-established "privileged" scaffold in drug discovery, known for its ability to mimic the purine hinge-binding motif in many protein kinases.[1] The nitrogen atoms of the pyridine ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, facilitating interactions with the ATP-binding site of kinases.[2]

The pyrrolidine ring, a saturated five-membered heterocycle, offers several advantages in drug design.[3] Its three-dimensional, non-planar structure allows for better exploration of pharmacophore space compared to flat aromatic rings.[3] The pyrrolidine nitrogen is basic and can be a key interaction point, while the ring itself can be substituted to modulate potency, selectivity, and pharmacokinetic properties.[3]

Given these features, the 4-(pyrrolidin-1-yl)pyridin-2-amine core is predicted to be a valuable starting point for the development of inhibitors targeting various enzyme families, most notably protein kinases.

Potential Therapeutic Areas

Based on the biological activities of structurally related compounds, the 4-(pyrrolidin-1-yl)pyridin-2-amine scaffold holds potential for the development of therapeutics in the following areas:

-

Oncology: The most prominent potential application is in the development of kinase inhibitors for cancer therapy. The 2-aminopyridine core is a key feature of several approved and investigational kinase inhibitors.

-

Inflammatory Diseases: Kinases play a crucial role in inflammatory signaling pathways. Inhibitors derived from this scaffold could be explored for conditions like rheumatoid arthritis and inflammatory bowel disease.

-

Neurological Disorders: Certain aminopyridines are known to act as potassium channel blockers and have applications in neurological conditions.[4][5]

-

Infectious Diseases: The aminopyridine scaffold has also been investigated for the development of agents against protozoan neglected tropical diseases.[5]

Quantitative Data from Structurally Related Compounds

While quantitative data for the title compound is not available, the following table summarizes the biological activity of representative, more complex molecules that incorporate the 4-(substituted)-2-aminopyridine core. This data illustrates the potential for developing potent inhibitors based on this scaffold.

| Compound Class | Target Kinase(s) | Representative IC50 (nM) | Reference Compound |

| Pyridin-2(1H)-one Derivatives | c-Src | 12,500 | 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one |

| 3-Aminopyridin-2-one Derivatives | MPS1, Aurora A/B/C | 1,400 (MPS1) | 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one |

| Furo[2,3-b]pyridin-4-amines | Lck | <10 | 2,3-Diaryl-furo[2,3-b]pyridin-4-amine derivatives |

Experimental Protocols

The following are generalized experimental protocols for assays commonly used to evaluate the potential biological activities of compounds derived from the 4-(pyrrolidin-1-yl)pyridin-2-amine scaffold.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

-

Reagents and Materials:

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase and substrate peptide to the wells of the microplate.

-

Add the test compound dilutions to the wells. A DMSO control (no inhibitor) and a positive control (known inhibitor) should be included.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Proliferation Assay (General Protocol)

This protocol measures the effect of a test compound on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line (e.g., MCF-7, HCT116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

-

Test compound (dissolved in DMSO)

-

Cell proliferation reagent (e.g., CellTiter-Glo®, MTT)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound dilutions. A DMSO vehicle control should be included.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, absorbance) using a plate reader.

-

Calculate the percent viability for each compound concentration relative to the DMSO control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the role of the 4-(pyrrolidin-1-yl)pyridin-2-amine scaffold in drug discovery and a representative signaling pathway that could be targeted by its derivatives.

Caption: A general workflow for scaffold-based drug discovery.

Caption: A representative kinase signaling pathway (MAPK pathway).

Conclusion

While 4-(pyrrolidin-1-yl)pyridin-2-amine itself is primarily utilized as a chemical intermediate, its underlying scaffold represents a highly promising starting point for the development of novel therapeutics, particularly protein kinase inhibitors. The combination of the hinge-binding 2-aminopyridine motif and the three-dimensional structure of the pyrrolidine ring provides a robust framework for designing potent and selective modulators of various biological targets. Further exploration of derivatives of this scaffold through combinatorial synthesis and high-throughput screening is warranted to unlock its full therapeutic potential.

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive guide for the synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development. The primary synthetic strategy involves a nucleophilic aromatic substitution reaction, a fundamental transformation in organic chemistry.

Introduction

4-(Pyrrolidin-1-yl)pyridin-2-amine is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. Its structure, featuring both a primary amino group and a tertiary pyrrolidinyl group on the pyridine core, makes it a versatile scaffold for further chemical modifications. The synthesis of this compound can be efficiently achieved through the reaction of a suitable 4-halopyridin-2-amine with pyrrolidine. This document details a proposed protocol for this synthesis, based on established chemical principles.

Key Synthetic Pathway

The most direct and plausible synthetic route to 4-(Pyrrolidin-1-yl)pyridin-2-amine is via a nucleophilic aromatic substitution (SNAr) reaction. In this approach, the halogen atom at the C4 position of a 2-aminopyridine ring is displaced by the nucleophilic pyrrolidine. 2-Amino-4-chloropyridine is a suitable and commercially available starting material for this transformation. The amino group at the C2 position activates the pyridine ring for nucleophilic attack at the C4 position.

Caption: Proposed synthetic pathway for 4-(Pyrrolidin-1-yl)pyridin-2-amine.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine from 2-amino-4-chloropyridine and pyrrolidine.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Amino-4-chloropyridine | ≥97% | Commercially Available |

| Pyrrolidine | ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Potassium Carbonate (K2CO3) | Anhydrous | Commercially Available |

| Ethyl acetate | ACS Grade | Commercially Available |

| Saturated brine solution | N/A | Prepared in-house |

| Anhydrous sodium sulfate | ACS Grade | Commercially Available |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis and purification.

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-4-chloropyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF) (5-10 mL per mmol of the limiting reagent).

-

Addition of Pyrrolidine: To the stirring suspension, add pyrrolidine (1.5 eq) dropwise at room temperature.

-

Heating: Heat the reaction mixture to 80-100 °C and maintain it at this temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with saturated brine solution to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(pyrrolidin-1-yl)pyridin-2-amine as the final product.

Data Presentation

Table 1: Summary of Reactants and Expected Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2-Amino-4-chloropyridine | C₅H₅ClN₂ | 128.56 | 1.0 |

| Pyrrolidine | C₄H₉N | 71.12 | 1.5 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 |

| Product: 4-(Pyrrolidin-1-yl)pyridin-2-amine | C₉H₁₃N₃ | 163.22 | Theoretical Yield: 1.0 |

Note: The reaction yield will vary depending on the specific reaction conditions and purification efficiency. A typical yield for this type of reaction would be in the range of 60-80%.

Safety Precautions

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Pyrrolidine is a flammable and corrosive liquid. Handle with care.

-

DMF is a skin and eye irritant. Avoid contact and inhalation.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

This detailed protocol provides a solid foundation for the successful synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine. Researchers are encouraged to optimize the reaction conditions to suit their specific laboratory setup and scale.

Application Notes and Protocols: Laboratory Preparation of 4-(Pyrrolidin-1-yl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-yl)pyridin-2-amine is a valuable heterocyclic amine that serves as a key building block in the synthesis of a variety of biologically active molecules and functional materials. Its structure, featuring a pyridine ring substituted with a primary amine and a pyrrolidine moiety, makes it a versatile intermediate for drug discovery and development. This document provides detailed laboratory protocols for the preparation of 4-(Pyrrolidin-1-yl)pyridin-2-amine, based on established synthetic methodologies.

Synthetic Overview

The most common and direct laboratory-scale synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine involves a nucleophilic aromatic substitution (SNAr) reaction. This method utilizes a readily available 4-halopyridin-2-amine, such as 4-chloro- or 4-bromopyridin-2-amine, and pyrrolidine as the nucleophile. The reaction is typically facilitated by heat and may be carried out with or without a catalyst, depending on the reactivity of the starting materials.

An alternative, though less common for this specific transformation, is the palladium-catalyzed Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds.

This document will focus on the more direct and widely accessible nucleophilic aromatic substitution approach.

Method 1: Nucleophilic Aromatic Substitution from 4-Chloro-pyridin-2-amine

This protocol describes the synthesis of 4-(pyrrolidin-1-yl)pyridin-2-amine from 4-chloro-pyridin-2-amine and pyrrolidine.

Reaction Scheme

Caption: Synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine via SNAr.

Experimental Protocol

Materials:

-

4-Chloro-pyridin-2-amine

-

Pyrrolidine

-

N,N-Dimethylformamide (DMF) (optional, as solvent)

-

Potassium carbonate (K₂CO₃) (optional, as base)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chloro-pyridin-2-amine (1.0 eq) and pyrrolidine (2.0-5.0 eq). The reaction can be run neat (using excess pyrrolidine as the solvent) or in a high-boiling polar aprotic solvent like DMF. If a solvent is used, add a base such as potassium carbonate (1.5-2.0 eq).

-

Reaction: Heat the reaction mixture to 100-150 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If the reaction was run neat, dissolve the residue in a suitable organic solvent like ethyl acetate. If a solvent like DMF was used, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 4-(pyrrolidin-1-yl)pyridin-2-amine as a solid.

Data Summary

| Parameter | Value/Range | Notes |

| Starting Material | 4-Chloro-pyridin-2-amine | - |

| Reagent | Pyrrolidine | 2.0 - 5.0 equivalents |

| Solvent | Neat or DMF/NMP | High-boiling polar aprotic solvent |

| Base (optional) | K₂CO₃, Et₃N | 1.5 - 2.0 equivalents |

| Temperature | 100 - 150 °C | Reaction progress monitored by TLC |

| Reaction Time | 4 - 24 hours | Dependent on temperature and substrate |

| Typical Yield | 60 - 85% | After purification |

| Purification | Column Chromatography | Silica gel, Hexanes/Ethyl Acetate |

Method 2: Two-Step Synthesis from 4-Chloro-2-nitropyridine

This alternative method involves the nucleophilic aromatic substitution of 4-chloro-2-nitropyridine with pyrrolidine, followed by the reduction of the nitro group to an amine.

Reaction Workflow

Caption: Two-step synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine.

Experimental Protocol

Step 1: Synthesis of 4-(Pyrrolidin-1-yl)-2-nitropyridine

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

-

Reagent Addition: Add pyrrolidine (1.1 - 1.5 eq) to the solution at room temperature. An exogenous base like triethylamine (1.5 eq) can be added to scavenge the HCl formed.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can often be used directly in the next step or purified by recrystallization or column chromatography.

Step 2: Reduction of 4-(Pyrrolidin-1-yl)-2-nitropyridine

-

Reaction Setup: Dissolve the crude 4-(pyrrolidin-1-yl)-2-nitropyridine from the previous step in a suitable solvent (e.g., ethanol, acetic acid, or a mixture).

-

Reduction:

-

Method A (Fe/HCl): Add iron powder (excess) and a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux and monitor the reaction by TLC.

-

Method B (Catalytic Hydrogenation): Add a palladium on carbon catalyst (5-10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) with vigorous stirring.

-

-

Work-up:

-

For Method A: Cool the reaction, filter through celite to remove the iron salts, and wash the celite pad with the reaction solvent. Neutralize the filtrate with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent.

-

For Method B: Filter the reaction mixture through celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography as described in Method 1.

Data Summary

| Parameter | Step 1: Substitution | Step 2: Reduction |

| Starting Material | 4-Chloro-2-nitropyridine | 4-(Pyrrolidin-1-yl)-2-nitropyridine |

| Reagents | Pyrrolidine (1.1-1.5 eq), Triethylamine (1.5 eq) | Fe/HCl or H₂/Pd-C |

| Solvent | Ethanol, Acetonitrile | Ethanol, Acetic Acid |

| Temperature | Room temperature to 60 °C | Reflux (Fe/HCl) or Room temp (H₂/Pd-C) |

| Reaction Time | 2 - 12 hours | 1 - 8 hours |

| Typical Yield | 80 - 95% | 70 - 90% |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Pyrrolidine is a flammable and corrosive liquid with a strong odor. Handle with care.

-

4-Chloro-pyridin-2-amine and 4-chloro-2-nitropyridine are irritants. Avoid skin and eye contact.

-

Hydrogenation should be carried out with appropriate safety measures due to the flammable nature of hydrogen gas.

Characterization Data

The final product, 4-(Pyrrolidin-1-yl)pyridin-2-amine, should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine ring, the protons of the pyrrolidine ring, and the amine protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine and pyrrolidine rings. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₉H₁₃N₃, MW: 163.22). |

| Melting Point | A sharp melting point indicates high purity. |

Applications

4-(Pyrrolidin-1-yl)pyridin-2-amine is a key intermediate in the synthesis of various pharmaceutical compounds. The primary amine at the 2-position can be readily functionalized, for example, through acylation, alkylation, or participation in coupling reactions, to build more complex molecular architectures. The pyrrolidine moiety can influence the solubility, lipophilicity, and metabolic stability of the final compounds, making it a desirable substituent in medicinal chemistry.

Logical Relationship of Synthetic Steps

Caption: General workflow for the synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine.

Application Notes and Protocols for the Synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine, a valuable building block in medicinal chemistry and drug development.[1][2] The primary synthetic route detailed is the nucleophilic aromatic substitution (SNAr) of a 4-halo-2-aminopyridine with pyrrolidine. An alternative approach via palladium-catalyzed Buchwald-Hartwig amination is also discussed. This guide includes tabulated reaction parameters, a step-by-step experimental protocol, and a workflow diagram to ensure reproducible and efficient synthesis.

Introduction

Substituted 2-aminopyridines are a prominent class of heterocyclic compounds widely utilized as pharmacophores in the development of novel therapeutic agents.[3][4] The introduction of a pyrrolidine moiety at the 4-position of the 2-aminopyridine scaffold can significantly influence the molecule's physicochemical properties, such as basicity, lipophilicity, and conformational rigidity, thereby modulating its pharmacological activity. The target compound, 4-(Pyrrolidin-1-yl)pyridin-2-amine, serves as a key intermediate for the synthesis of a diverse range of biologically active molecules. The synthesis of this compound is typically achieved through the displacement of a leaving group, such as a halogen, from the 4-position of a pyridine ring by pyrrolidine.

Synthetic Strategies

The most common and direct method for the synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the treatment of a 2-amino-4-halopyridine (e.g., 2-amino-4-chloropyridine or 2-amino-4-fluoropyridine) with pyrrolidine, often in the presence of a base and at elevated temperatures. The electron-withdrawing nature of the pyridine ring nitrogen atom facilitates nucleophilic attack at the C4 position.

An alternative method for the formation of the C-N bond is the Buchwald-Hartwig amination.[5][6] This palladium-catalyzed cross-coupling reaction is a powerful tool for the arylation of amines and can be employed for the reaction of 2-amino-4-halopyridines with pyrrolidine, particularly when the SNAr reaction is sluggish.[5][7]

Data Presentation: Reaction Conditions for Synthesis

The following table summarizes typical reaction conditions for the synthesis of 4-(substituted)-2-aminopyridines via nucleophilic aromatic substitution, based on analogous reactions with similar substrates.

| Starting Material | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-4-chloropyrimidine | Substituted Amine | Triethylamine | Propanol | 120-140 | 0.25-0.5 | ~54 | [8] |

| 2-Halopyridine | Amine | None | DMSO | 50 | 48 | - | [3] |

| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | Toluene | 100 | 16 | - | [6] |

Experimental Protocols

Protocol 1: Synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from a microwave-assisted synthesis of related 2-amino-4-substituted pyrimidines.[8]

Materials:

-

2-Amino-4-chloropyridine (or 2-amino-4-fluoropyridine)

-

Pyrrolidine

-

Triethylamine

-

Anhydrous propanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Microwave reactor vial

-

Magnetic stirrer

Procedure:

-

To a microwave reaction vial, add 2-amino-4-chloropyridine (1.0 eq.).

-

Add anhydrous propanol to dissolve the starting material, with stirring.

-

Add pyrrolidine (1.2-1.5 eq.) to the reaction mixture.

-

Add triethylamine (1.5-2.0 eq.) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120-140 °C for 15-30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 4-(Pyrrolidin-1-yl)pyridin-2-amine.

Mandatory Visualizations

Experimental Workflow for SNAr Synthesis

Caption: Workflow for the synthesis of 4-(Pyrrolidin-1-yl)pyridin-2-amine.

Logical Relationship of Synthetic Strategies

Caption: Synthetic approaches to 4-(Pyrrolidin-1-yl)pyridin-2-amine.

References

- 1. biosynce.com [biosynce.com]

- 2. scbt.com [scbt.com]

- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 4-(Pyrrolidin-1-yl)pyridin-2-amine by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-yl)pyridin-2-amine is a substituted aminopyridine derivative of interest in medicinal chemistry and drug discovery. As with many synthesized organic compounds, purification is a critical step to ensure the removal of impurities such as starting materials, byproducts, and reagents, which can interfere with subsequent reactions or biological assays. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds based on their differential solubility in a given solvent at varying temperatures. This document provides detailed protocols for the purification of 4-(Pyrrolidin-1-yl)pyridin-2-amine via recrystallization, including solvent selection strategies and alternative purification methods.

Compound Properties

Table 1: Physicochemical Properties of 4-(Pyrrolidin-1-yl)pyridin-2-amine and a Related Compound.

| Property | 4-(Pyrrolidin-1-yl)pyridin-2-amine | 4-Pyrrolidinopyridine (for reference) |

| CAS Number | 722550-01-8 | 2456-81-7[1] |

| Molecular Formula | C₉H₁₃N₃ | C₉H₁₂N₂[1] |

| Molecular Weight | 163.22 g/mol | 148.21 g/mol [2] |

| Boiling Point | 353.0 ± 27.0 °C at 760 mmHg[3] | 171-173 °C at 20.25 mmHg[2] |

| Density | 1.2 ± 0.1 g/cm³[3] | 1.0628 g/cm³ (estimate) |

| Melting Point | Not reported | 54-58 °C[2][4] |

| Appearance | Solid (predicted) | White to light brown crystalline mass[2] |

Experimental Protocols

Protocol 1: Purification by Recrystallization

Due to the lack of specific solubility data for 4-(Pyrrolidin-1-yl)pyridin-2-amine, a systematic solvent screening is the recommended first step to identify a suitable recrystallization solvent. The ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.

1.1. Solvent Screening

A preliminary small-scale solubility test should be performed to identify an appropriate solvent. Based on the purification of similar aminopyridine and pyrrolidine derivatives, the solvents listed in Table 2 are recommended for initial screening.[5][6]

Table 2: Suggested Solvents for Recrystallization Screening.

| Solvent Class | Recommended Solvents | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Often effective for polar compounds like aminopyridines. |

| Nitriles | Acetonitrile | Used for the purification of 4-pyrrolidino pyridine derivatives.[5] |

| Ethers | Isopropyl ether, Diethyl ether | Isopropyl ether has been successfully used for the recrystallization of a similar compound, 2-amino-4,6-dimethylpyridine.[6] |

| Esters | Ethyl acetate | A common solvent for the purification of organic compounds. |

| Mixed Solvents | Methanol/Acetone, Ethanol/Water, Toluene/Hexane | Can provide the desired solubility profile when a single solvent is not ideal. |

Procedure for Solvent Screening:

-

Place a small amount (e.g., 10-20 mg) of the crude 4-(Pyrrolidin-1-yl)pyridin-2-amine into a small test tube.

-

Add a few drops of the solvent to be tested at room temperature. Observe the solubility.

-

If the compound is insoluble at room temperature, gently heat the test tube in a water bath.

-

Continue adding the solvent dropwise with heating until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath.

-

Observe the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.

1.2. Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization process.

Caption: A flowchart of the general steps for purification by recrystallization.

1.3. Detailed Recrystallization Protocol

-

Dissolution: Place the crude 4-(Pyrrolidin-1-yl)pyridin-2-amine in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar or boiling chips. Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-